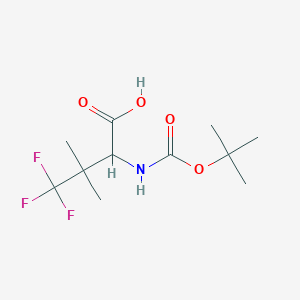
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” is a complex organic molecule. It contains an amino group (NH2) which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines . The compound also contains a carboxylic acid group (COOH) and a trifluoro-methyl group (CF3).
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The Boc group could be removed under acidic conditions, revealing the amine. The carboxylic acid group could react with bases or be involved in esterification reactions. The trifluoro-methyl group would likely be quite inert .Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonylation of Amines
The tert-butoxycarbonyl group is widely used as a protective group for amines in peptide synthesis due to its stability towards various conditions and easy removal under mild acidic conditions. Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a heterogeneous and recyclable catalyst for the N-tert-butoxycarbonylation of amines, emphasizing the group's importance in synthesizing N-Boc-protected amino acids, which are pivotal for peptide assembly and resistance to racemization (Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007).
Determination of the Tert-Butyloxycarbonyl Group
Ehrlich-Rogozinski (1974) developed a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, showcasing the analytical applications of this compound in understanding and measuring protective group dynamics in synthetic chemistry (Ehrlich-Rogozinski, 1974).
Palladium-catalyzed tert-Butoxycarbonylation
Amii et al. (2000) explored the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, leading to precursors for fluorinated alpha-amino acids. This research underlines the compound's role in introducing functional groups to amino acids, enhancing their utility in synthesizing novel peptide derivatives (Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000).
Synthesis and Applications in Anticancer Research
Vivek Kumar and colleagues synthesized a series of functionalized amino acid derivatives using N-tert-butoxycarbonyl protection. They evaluated these derivatives for in vitro cytotoxicity against human cancer cell lines, illustrating the potential of such compounds in the design of new anticancer agents (Vivek Kumar et al., 2009).
Wirkmechanismus
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for the amino moiety during synthesis .
Mode of Action
The 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid interacts with its targets through the Boc group. The Boc group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process allows the amino moiety to interact with other compounds in the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The removal of the Boc group allows the amino moiety to participate in peptide bond formation, affecting the overall structure and function of the synthesized peptide .
Pharmacokinetics
It’s known that the boc group can be removed rapidly and effectively at high temperatures using a thermally stable ionic liquid . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of certain solvents .
Result of Action
The primary result of the action of this compound is the synthesis of peptides with specific structures and functions . The removal of the Boc group allows the formation of peptide bonds, leading to the creation of peptides that can have various biological effects depending on their structure .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the deprotection of the Boc group is enhanced by high temperatures and the presence of a thermally stable ionic liquid . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, solvent, and water content .
Safety and Hazards
As with any chemical compound, handling “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The tert-butoxycarbonyl (Boc) group in 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Compounds with Boc groups are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
Boc-protected amines can be deprotected within 10 minutes under certain conditions .
Metabolic Pathways
Boc-protected amines are known to be involved in various biochemical reactions .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRGOIPUSJXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242426-49-7 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
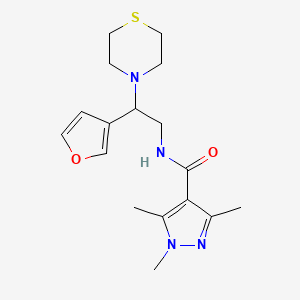
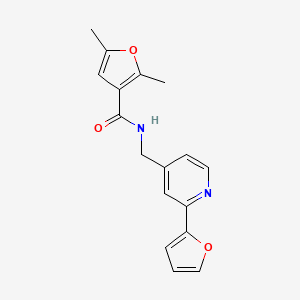
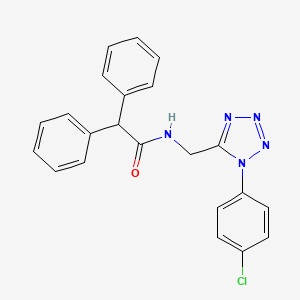
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
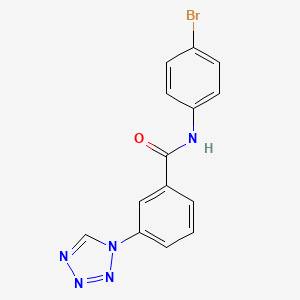

![2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2599483.png)

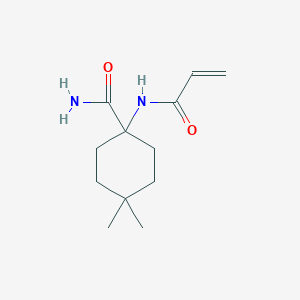
![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)
